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Cat. No.: B1495938

For Researchers, Scientists, and Drug Development Professionals
Introduction

Hispidanin B is a dimeric diterpenoid isolated from the rhizomes of Isodon hispida. As a
member of a class of compounds exhibiting significant cytotoxic activities against various tumor
cell lines, a thorough understanding of its structural and physicochemical properties is crucial
for further investigation in drug discovery and development. This technical guide provides a
comprehensive overview of the spectroscopic data for Hispidanin B, including Nuclear
Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible
(UV) spectroscopy. The information herein is compiled to serve as a foundational resource for
researchers engaged in the analysis, synthesis, or biological evaluation of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Hispidanin B.

Note: Specific quantitative data from the primary literature ("Hispidanins A-D: four new
asymmetric dimeric diterpenoids from the rhizomes of Isodon hispida,” Org. Lett. 2014, 16, 13,
3552-3555) were not available in the public domain at the time of this search. The tables are
presented as a template to be populated with data from the publication's supplementary
information.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: *H NMR Spectroscopic Data for Hispidanin B

. Chemical Shift () o Coupling Constant
Position Multiplicity
[ppm] (9) [Hz]
Data not available Data not available Data not available Data not available

Table 2: 13C NMR Spectroscopic Data for Hispidanin B

Position Chemical Shift (d) [ppm]

Data not available Data not available

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for Hispidanin B

o Mass-to-Charge
lonization Mode . Formula lon
Ratio (m/z)

[M+Na]* or other
adduct

HRESIMS Data not available Data not available

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Absorption Data for Hispidanin B

Wavenumber (cm~—?) Assighment

Data not available Functional Group

Ultraviolet-Visible (UV) Spectroscopy
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Table 5: Ultraviolet-Visible (UV) Absorption Data for Hispidanin B

Solvent Amax (nm)

Data not available Data not available

Experimental Protocols

The following are detailed methodologies typical for the acquisition of spectroscopic data for

novel natural products like Hispidanin B.

NMR Spectroscopy

Sample Preparation: A sample of pure Hispidanin B (typically 1-5 mg) is dissolved in a
deuterated solvent (e.g., CDClIs, Methanol-d4, DMSO-ds) in a 5 mm NMR tube.

Instrumentation: *H and 3C NMR spectra are recorded on a high-field NMR spectrometer
(e.g., 400, 500, or 600 MHz).

'H NMR Acquisition:

o A standard pulse program is used for one-dimensional proton spectra.

o The spectral width is typically set to cover a range of 0-15 ppm.

o Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

o Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,
TMS at 6 0.00).

13C NMR Acquisition:
o A proton-decoupled pulse sequence is used to obtain singlet peaks for all carbon atoms.

o The spectral width is generally set from 0 to 220 ppm.
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o DEPTQ or similar experiments can be run to differentiate between CH, CHz, and CHs

groups.

e 2D NMR Experiments:

o Homonuclear (COSY) and heteronuclear (HSQC, HMBC) correlation experiments are
performed to establish proton-proton and proton-carbon connectivities, which are essential
for complete structural assignment.

Mass Spectrometry

¢ Instrumentation: High-Resolution Electrospray lonization Mass Spectrometry (HRESIMS) is
commonly used for accurate mass determination of natural products.

o Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or
acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a
liquid chromatography system (LC-MS).

o Data Acquisition:
o Spectra are acquired in positive or negative ion mode.
o The mass analyzer (e.g., TOF, Orbitrap) is calibrated to ensure high mass accuracy.

o The exact mass is used to determine the elemental composition of the molecular ion.

Infrared (IR) Spectroscopy

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

o Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or
KBr) by evaporating a solution of the compound. Alternatively, a KBr pellet can be prepared
by mixing a small amount of the sample with dry KBr powder and pressing it into a disk.

o Data Acquisition:
o Abackground spectrum of the empty sample holder (or pure KBr pellet) is recorded.

o The sample spectrum is then recorded, typically in the range of 4000-400 cm~1.
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o The final spectrum is presented as percent transmittance or absorbance versus
wavenumber.

Ultraviolet-Visible (UV) Spectroscopy

 Instrumentation: A double-beam UV-Vis spectrophotometer is used.

o Sample Preparation: A dilute solution of Hispidanin B is prepared in a UV-transparent
solvent (e.g., methanol, ethanol, or acetonitrile).

o Data Acquisition:
o A cuvette containing the pure solvent is used as a blank to zero the instrument.

o The sample cuvette is then placed in the beam path, and the absorbance is measured
over a specific wavelength range (typically 200-800 nm).

o The wavelengths of maximum absorbance (Amax) are recorded.
Visualizations

General Workflow for Spectroscopic Analysis of a Novel
Compound
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Caption: General workflow for the isolation and structural elucidation of a natural product.
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Logical Relationship in NMR-based Structure
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Caption: Logical flow of information in NMR-based structure elucidation.

« To cite this document: BenchChem. [Spectroscopic Data of Hispidanin B: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1495938#spectroscopic-data-of-hispidanin-b-nmr-
ms-ir-uv]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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